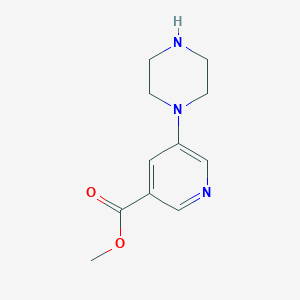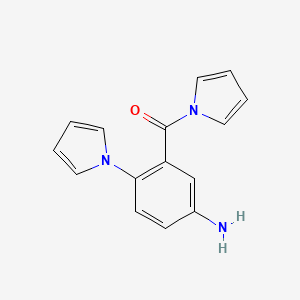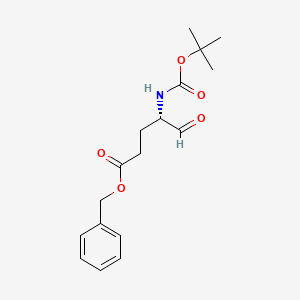![molecular formula C7H9Cl3N2 B13908333 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride is a chemical compound with the molecular formula C7H7ClN2. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 4th position and a dihydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrrole with a suitable pyridine derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyrrolopyridines .
Applications De Recherche Scientifique
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-1H-pyrrolo[3,2-c]pyridine: Another pyrrolopyridine derivative with similar structural features.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Lacks the chlorine atom but shares the core structure.
Uniqueness
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications over its analogs .
Propriétés
Formule moléculaire |
C7H9Cl3N2 |
|---|---|
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H7ClN2.2ClH/c8-7-6-4-9-3-5(6)1-2-10-7;;/h1-2,9H,3-4H2;2*1H |
Clé InChI |
APMMIMXLTQKAFY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)C(=NC=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)


![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)

![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)

![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)



